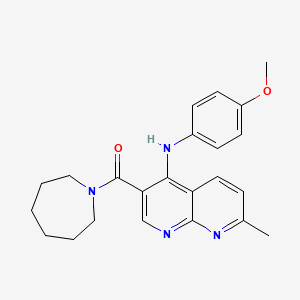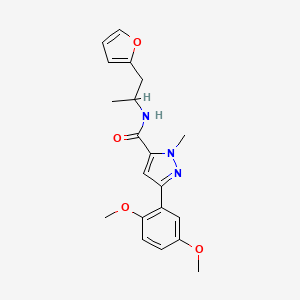
1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine is a complex organic compound featuring a sulfonyl group attached to an azetidine ring, which is further connected to a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence various biological activities, potentially affecting multiple biochemical pathways .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the physicochemical parameters of compounds with a pyrrolidine ring can be modified to obtain the best adme/tox results for drug candidates .
Preparation Methods
The synthesis of 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the ring-opening of epoxides with sodium azide, followed by a Staudinger reaction to form the azetidine . The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides under basic conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the sulfonyl group, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds include other azetidine and pyrrolidine derivatives, such as:
Azetidine-2-one: Known for its use in β-lactam antibiotics.
Pyrrolidine derivatives: Widely used in drug discovery for their versatile biological activities
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-19-13-5-4-6-14(9-13)20(17,18)16-10-12(11-16)15-7-2-3-8-15/h4-6,9,12H,2-3,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYNGITYRGUNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2418568.png)

![1'-Methyl-4'-(thiophen-2-yl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2418570.png)
![ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2418572.png)
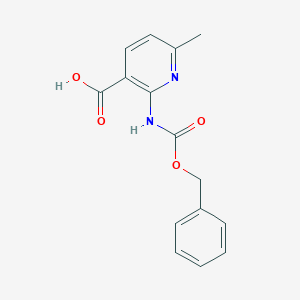

![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2418579.png)
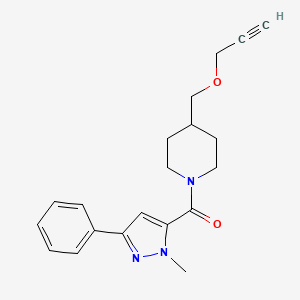
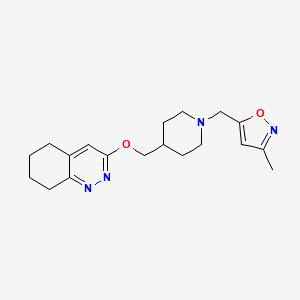
![3-methoxy-N-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine](/img/structure/B2418585.png)
![Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2418586.png)
